N-Propylcycloheptanamine hydrochloride

Description

Chemical Identity:

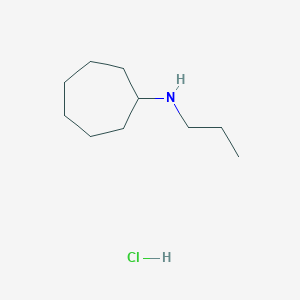

N-Propylcycloheptanamine hydrochloride (CAS 24549-40-4) is an organic compound consisting of a cycloheptane ring substituted with a propylamine group and a hydrochloride salt. Its molecular formula is C₁₀H₂₁N·HCl, with a molecular weight of 183.74 g/mol (calculated from atomic weights). The cycloheptane ring provides a seven-membered cyclic structure, which influences its conformational flexibility and physicochemical properties compared to smaller or larger ring systems.

Properties

IUPAC Name |

N-propylcycloheptanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHXFPUOALDPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloheptane Derivatives

N-Isopropylcycloheptanamine (CAS 52703-18-1)

- Structure : Similar cycloheptane backbone but with an isopropyl group instead of n-propyl.

N-Ethylcycloheptanamine (CAS 45806-60-8)

Table 1: Cycloheptane-Based Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-Propylcycloheptanamine HCl | C₁₀H₂₁N·HCl | 183.74 | Reference compound |

| N-Isopropylcycloheptanamine | C₁₀H₂₁N | 155.28 | Branched isopropyl group |

| N-Ethylcycloheptanamine | C₉H₁₉N | 141.26 | Shorter ethyl chain |

Tricyclic Dibenzocycloheptene Derivatives

Nortriptyline Hydrochloride (CAS 894-71-3)

- Structure : Dibenzocycloheptene ring fused with two benzene rings and a dimethylpropylamine side chain.

- Molecular Weight : 299.84 g/mol.

- Key Differences: The aromatic rings enhance π-π stacking interactions, increasing binding affinity to serotonin/norepinephrine transporters.

Cyclobenzaprine Hydrochloride (CAS 6202-23-9)

Table 2: Tricyclic Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Use |

|---|---|---|---|

| N-Propylcycloheptanamine HCl | C₁₀H₂₁N·HCl | 183.74 | Not well characterized |

| Nortriptyline HCl | C₁₉H₂₁N·HCl | 299.84 | Antidepressant |

| Cyclobenzaprine HCl | C₂₀H₂₁N·HCl | 311.85 | Muscle relaxant |

Cyclopropane and Small-Ring Analogs

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

- Structure : Cyclopropane ring with a phenylethyl group.

- Physicochemical Properties: Hydrogen bond donors: 2. Topological polar surface area: 12 Ų.

- Impact : The strained cyclopropane ring increases reactivity, while the phenyl group enhances aromatic interactions. These features contrast with the more flexible cycloheptane in the target compound.

1-Propylamine, 3-chloro-N,N-diethyl-, Hydrochloride

Analytical Methodologies

High-performance liquid chromatography (HPLC) is widely used for purity analysis of hydrochloride salts. For example:

- Pioglitazone Hydrochloride : A validated HPLC method achieved quantification of related substances with precision (RSD < 2%).

- Amitriptyline Hydrochloride : RP-HPLC demonstrated accuracy (98–102%) and stability in solution. These methods are applicable to N-propylcycloheptanamine hydrochloride for impurity profiling and quality control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.